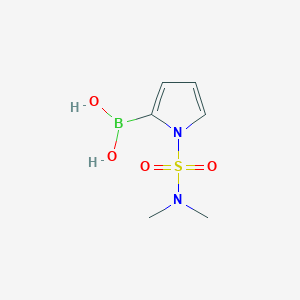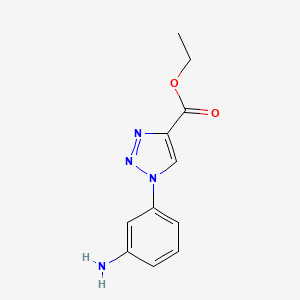
3-(hidroximetil)-4H-1,2,4-triazol-1-il)ciclohexano
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Cyclohexyl(4H-1,2,4-triazol-3-yl)methanol is a chemical compound with the molecular formula C9H15N3O. It is characterized by the presence of a cyclohexyl group attached to a triazole ring, which is further connected to a methanol moiety.
Aplicaciones Científicas De Investigación
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor, particularly targeting enzymes in the shikimate pathway.
Medicine: Explored as an antitubercular agent due to its activity against Mycobacterium tuberculosis.
Industry: Utilized in the development of new materials and as a precursor in the synthesis of agrochemicals.
Mecanismo De Acción
Target of Action
Cyclohexyl(4H-1,2,4-triazol-3-yl)methanol primarily targets enzymes of the shikimate pathway, specifically dehydroquinase and shikimate kinase . These enzymes are crucial for the biosynthesis of aromatic amino acids in bacteria, making them attractive targets for antimicrobial agents .
Mode of Action
The compound interacts with its targets through the formation of a C-N bond between the nitrogen of the amino group and the carbonyl carbon . This interaction results in the inhibition of the enzymes, disrupting the shikimate pathway and hindering the synthesis of essential aromatic amino acids .
Biochemical Pathways
By inhibiting the enzymes of the shikimate pathway, cyclohexyl(4H-1,2,4-triazol-3-yl)methanol affects the production of aromatic amino acids. These amino acids are precursors to a variety of downstream products, including proteins and secondary metabolites. The disruption of these pathways can lead to the death of the bacterial cells .
Result of Action
The molecular and cellular effects of cyclohexyl(4H-1,2,4-triazol-3-yl)methanol’s action result in the inhibition of bacterial growth. By disrupting the shikimate pathway, the compound prevents the synthesis of essential aromatic amino acids, leading to the death of the bacterial cells .
Análisis Bioquímico
Biochemical Properties
Cyclohexyl(4H-1,2,4-triazol-3-yl)methanol plays a significant role in biochemical reactions due to its ability to interact with various enzymes, proteins, and other biomolecules. This compound has been shown to inhibit certain enzymes, such as cytochrome P450, which is involved in the metabolism of many drugs. Additionally, cyclohexyl(4H-1,2,4-triazol-3-yl)methanol can bind to proteins involved in cell signaling pathways, thereby modulating their activity and influencing cellular responses .
Cellular Effects
Cyclohexyl(4H-1,2,4-triazol-3-yl)methanol has been observed to affect various types of cells and cellular processes. In particular, this compound can influence cell function by altering cell signaling pathways, gene expression, and cellular metabolism. For example, cyclohexyl(4H-1,2,4-triazol-3-yl)methanol has been shown to modulate the activity of kinases and phosphatases, which are key regulators of cell signaling. Furthermore, this compound can impact gene expression by interacting with transcription factors and other regulatory proteins .
Molecular Mechanism
The molecular mechanism of action of cyclohexyl(4H-1,2,4-triazol-3-yl)methanol involves its binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression. This compound can bind to the active sites of enzymes, thereby inhibiting their activity and preventing the catalysis of specific biochemical reactions. Additionally, cyclohexyl(4H-1,2,4-triazol-3-yl)methanol can activate certain enzymes by inducing conformational changes that enhance their catalytic efficiency. The compound also influences gene expression by interacting with transcription factors and other regulatory proteins, leading to changes in the transcriptional activity of target genes .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of cyclohexyl(4H-1,2,4-triazol-3-yl)methanol have been shown to change over time. This compound exhibits good stability under normal storage conditions, but it can degrade over extended periods or under harsh conditions. Long-term studies have demonstrated that cyclohexyl(4H-1,2,4-triazol-3-yl)methanol can have sustained effects on cellular function, including prolonged modulation of cell signaling pathways and gene expression .
Dosage Effects in Animal Models
The effects of cyclohexyl(4H-1,2,4-triazol-3-yl)methanol vary with different dosages in animal models. At low doses, this compound can exert beneficial effects by modulating enzyme activity and cell signaling pathways. At high doses, cyclohexyl(4H-1,2,4-triazol-3-yl)methanol can cause toxic or adverse effects, such as cellular damage and disruption of normal metabolic processes. Threshold effects have been observed, indicating that there is a specific dosage range within which the compound is effective without causing harm .
Metabolic Pathways
Cyclohexyl(4H-1,2,4-triazol-3-yl)methanol is involved in various metabolic pathways, interacting with enzymes and cofactors that facilitate its metabolism. This compound can be metabolized by cytochrome P450 enzymes, leading to the formation of metabolites that can further participate in biochemical reactions. Additionally, cyclohexyl(4H-1,2,4-triazol-3-yl)methanol can influence metabolic flux and metabolite levels by modulating the activity of key enzymes involved in metabolic pathways .
Transport and Distribution
Within cells and tissues, cyclohexyl(4H-1,2,4-triazol-3-yl)methanol is transported and distributed through interactions with transporters and binding proteins. These interactions facilitate the compound’s localization and accumulation in specific cellular compartments. For example, cyclohexyl(4H-1,2,4-triazol-3-yl)methanol can bind to membrane transporters that mediate its uptake into cells, as well as to intracellular proteins that direct its distribution within the cell .
Subcellular Localization
The subcellular localization of cyclohexyl(4H-1,2,4-triazol-3-yl)methanol is influenced by targeting signals and post-translational modifications that direct it to specific compartments or organelles. This compound can localize to the nucleus, where it interacts with transcription factors and other regulatory proteins to modulate gene expression. Additionally, cyclohexyl(4H-1,2,4-triazol-3-yl)methanol can be targeted to the mitochondria, where it influences cellular metabolism and energy production .
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of cyclohexyl(4H-1,2,4-triazol-3-yl)methanol typically involves the reaction of cyclohexylamine with a triazole derivative under controlled conditions. One common method includes the use of cyclohexylamine and 4H-1,2,4-triazole-3-carboxaldehyde in the presence of a reducing agent such as sodium borohydride. The reaction is carried out in an organic solvent like ethanol at room temperature, followed by purification through column chromatography .
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of automated reactors and continuous flow systems can enhance the efficiency and yield of the production process. Additionally, the purification steps may involve advanced techniques such as high-performance liquid chromatography (HPLC) to ensure the purity of the final product .
Análisis De Reacciones Químicas
Types of Reactions: Cyclohexyl(4H-1,2,4-triazol-3-yl)methanol undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde derivative.
Reduction: The triazole ring can be reduced under specific conditions to form a dihydrotriazole derivative.
Substitution: The hydroxyl group can be substituted with other functional groups such as halides or alkyl groups.
Common Reagents and Conditions:
Oxidation: Reagents like potassium permanganate or chromium trioxide in acidic medium.
Reduction: Reagents like lithium aluminum hydride or sodium borohydride.
Substitution: Reagents like thionyl chloride or alkyl halides in the presence of a base.
Major Products Formed:
Oxidation: Cyclohexyl(4H-1,2,4-triazol-3-yl)ketone.
Reduction: Cyclohexyl(4H-1,2,4-dihydrotriazol-3-yl)methanol.
Substitution: Cyclohexyl(4H-1,2,4-triazol-3-yl)methyl chloride.
Comparación Con Compuestos Similares
Cyclohexyl(4H-1,2,4-triazol-3-yl)methanol can be compared with other triazole derivatives such as:
- Cyclohexyl(4H-1,2,4-triazol-3-yl)ketone
- Cyclohexyl(4H-1,2,4-dihydrotriazol-3-yl)methanol
- Cyclohexyl(4H-1,2,4-triazol-3-yl)methyl chloride
Uniqueness: The presence of the hydroxyl group in cyclohexyl(4H-1,2,4-triazol-3-yl)methanol makes it unique compared to its ketone and chloride counterparts. This hydroxyl group imparts different chemical reactivity and potential biological activity, making it a versatile compound for various applications .
Propiedades
IUPAC Name |
cyclohexyl(1H-1,2,4-triazol-5-yl)methanol |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H15N3O/c13-8(9-10-6-11-12-9)7-4-2-1-3-5-7/h6-8,13H,1-5H2,(H,10,11,12) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NDIIGSHIEZHMCB-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(CC1)C(C2=NC=NN2)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H15N3O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
181.23 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
![4-{2-[3-(3-fluorophenyl)-7-oxo-3H,6H,7H-[1,2,3]triazolo[4,5-d]pyrimidin-6-yl]acetamido}benzamide](/img/structure/B2575317.png)
![2-(furan-2-yl)-4-methyl-N-[(3-methyl-1,2-oxazol-5-yl)methyl]-6-(methylsulfanyl)pyrimidine-5-carboxamide](/img/structure/B2575318.png)
![(1R)-1-[4-(phenylsulfanyl)phenyl]ethan-1-ol](/img/structure/B2575319.png)


![5-{[2-(azepan-1-yl)-2-oxoethyl]sulfanyl}-1,3-dimethyl-7-(propan-2-yl)-1H,2H,3H,4H-[1,3]diazino[4,5-d]pyrimidine-2,4-dione](/img/structure/B2575323.png)
![2-[1-Amino-2-(4-fluorophenoxy)ethylidene]malononitrile](/img/new.no-structure.jpg)
![2-{[(3E)-1-methyl-2-oxo-1,2-dihydro-3H-indol-3-ylidene]amino}-4,5,6,7-tetrahydro-1-benzothiophene-3-carbonitrile](/img/structure/B2575326.png)
![tert-butyl 2-[3-oxo-6-(1,2,3,4-tetrahydroisoquinoline-2-sulfonyl)-2H,3H-[1,2,4]triazolo[4,3-a]pyridin-2-yl]acetate](/img/structure/B2575328.png)
![(E)-N-(3-(1H-pyrrolo[2,3-b]pyridin-1-yl)propyl)-3-(benzo[d][1,3]dioxol-5-yl)acrylamide](/img/structure/B2575331.png)




